3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride
Description
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-10(2)6-5-9-7(11)3-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVCOSMLOGKFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Esterification, Protection, and Amination (Preferred Industrial Route)
This method leverages readily available raw materials such as hydroxymethyl trimethylacetic acid derivatives, which are esterified, protected, and then aminated to yield the target compound.
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. Esterification | Hydroxymethyl trimethylacetic acid reacts with alcohols (methanol, ethanol, or isopropanol) under acid catalysis to form methyl, ethyl, or isopropyl esters | Hydroxymethyl trimethylacetic acid (1 mol), alcohol (2-10 mol), acid catalyst (sulfuric acid, p-toluenesulfonic acid), reflux 6-18 hours | Patent CN102477002B; Embodiments 1, 5, 7, 9 |
| 2. Protection | Ester reacts with acyl chlorides (e.g., benzoyl chloride, acetyl chloride) in polar aprotic solvents (e.g., dichloromethane, pyridine) to form protected intermediates | Acyl chloride (1.1–2 mol), sodium carbonate or pyridine, reflux 4-8 hours | Patent CN102477002B; Embodiments 2, 3, 5, 7 |
| 3. Amination | Protected intermediates are reacted with ammonia or ammonia equivalents (ammoniacal liquor or ammonia gas) under reflux to introduce amino groups | Ammonia (gas or aqueous solution), temperature 25–80°C, reaction time 6–8 hours | Patent CN102477002B; Embodiments 3, 5, 7, 9 |
Reaction Equation (Simplified):
$$
\text{Ester} \xrightarrow{\text{Protection}} \text{Protected Ester} \xrightarrow{\text{Ammonia}} \text{3-Amino-N-(2-(dimethylamino)ethyl)propanamide}
$$
Finally, the free base is converted into its dihydrochloride salt via treatment with hydrochloric acid in aqueous solution.
Optimization of Reaction Conditions
| Parameter | Recommended Range | Rationale | References |
|---|---|---|---|
| Solvent | Methylene dichloride, pyridine, or isosorbide-dioxane | Ensures solubility and reaction control | Patent CN102477002B; Embodiments 2, 3, 7 |
| Temperature | 25–80°C | Sufficient to promote reaction without degradation | Patent CN102477002B |
| Reaction Time | 4–8 hours | Complete conversion while minimizing side reactions | Patent CN102477002B |
| Reagent Ratios | Ester:Acyl chloride = 1:1.1–2; Ammonia:Protected Ester = 1:30–60 | Ensures high yield and purity | Patent CN102477002B |
Alternative Synthetic Pathways
- Route B: Reaction of 2,2-dimethylpropionyl chloride with 2-aminoethanol, followed by amide formation.
- Route C: Direct amidation of aromatic precursors, such as benzamide derivatives, with subsequent side-chain modifications.
These are less favored due to lower yields and more complex purification steps.
Data Summary and Comparative Table
| Method | Raw Materials | Key Reactions | Advantages | Disadvantages | Yield (%) | References |
|---|---|---|---|---|---|---|
| Esterification + Protection + Amination | Hydroxymethyl trimethylacetic acid derivatives | Esterification, acylation, amination | High yield, scalable, raw materials readily available | Multi-step process | 60–80 | Patent CN102477002B; Embodiments 1, 3, 5, 7, 9 |
| Direct Amination of Aromatic Precursors | Aromatic amides | Nucleophilic substitution, amidation | Simpler route | Lower yields, purification issues | 40–60 | Literature reports |
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and amines.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Chemistry
3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for synthesizing more complex molecules due to its unique chemical properties. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide. |
| Reduction | Reduction reactions can be performed with sodium borohydride. |
| Substitution | Nucleophilic substitution can occur at the dimethylamino group. |
Biology
This compound has been investigated for potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme and receptor activity.
Case Study: Anticancer Activity
A study explored the effects of 3-Amino-N-(2-(dimethylamino)ethyl)propanamide on cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Medicine
In medical research, this compound is studied for its therapeutic potential. It may serve as a pharmacological tool or lead compound in drug development.
Therapeutic Applications:
- Investigated for its role in inhibiting beta-secretase activity related to Alzheimer's disease.
- Potential use in developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It can also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
Comparison with Similar Compounds
3-Amino-N-[2-(1H-Imidazol-4-yl)ethyl]propanamide Dihydrochloride (Carcinine Dihydrochloride)
- Structure: Contains an imidazole ring instead of a dimethylamino group (C8H14N4O·2HCl) .
- Applications : Used in health supplements and as a histamine analog due to its structural similarity to β-alanylhistamine .
- Key Differences: The imidazole ring enables π-π stacking and metal coordination, enhancing biological receptor interactions. Lower lipophilicity compared to the dimethylaminoethyl variant, affecting blood-brain barrier penetration.
3-Amino-N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide Hydrochloride
- Structure : Features a 1,2,4-oxadiazole heterocycle (CAS 1435905-34-2) .
- Applications : Industrial-grade chemical used in agrochemicals and pharmaceuticals .
- Key Differences :
- The oxadiazole ring improves metabolic stability and resistance to hydrolysis compared to aliphatic amines.
- Higher molecular weight (MW: ~299 g/mol) reduces aqueous solubility.
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
3-Amino-N-[2-(Dimethylamino)ethyl]benzamide Dihydrochloride
- Structure : Benzamide core replaces propanamide (MW: ~355 g/mol) .
- Applications : Research chemical in drug discovery (priced at $197/250 mg) .
- Key Differences :
- The aromatic ring enhances UV absorption (λmax ~350 nm) and lipophilicity, favoring CNS-targeted applications.
- Reduced flexibility compared to the aliphatic propanamide backbone.
Solubility and Stability
Reactivity and Pharmacological Potential
Biological Activity
3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C₇H₁₉Cl₂N₃O
- Molecular Weight : 232.151 g/mol
- Structure : The compound features an amino group and a dimethylaminoethyl side chain, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Its dimethylamino group may influence receptor binding and modulation, making it a candidate for neuropharmacological studies. The compound's mechanism involves:
- Receptor Interaction : Potential binding to various neurotransmitter receptors.
- Enzyme Modulation : Acting as an inhibitor or modulator of specific enzymes involved in neurotransmission and other cellular processes.
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuropharmacology | Potential modulation of neurotransmitter systems |
| Antimicrobial | Preliminary evidence suggests antibacterial effects |
| Enzyme Inhibition | Possible inhibition of key enzymes in pathways |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, each with different efficiencies and yields. Some common synthetic routes include:
- Direct Amination : Involves the reaction of appropriate amines with suitable precursors.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired amide bond.
These methods allow for the production of the compound with varying degrees of purity and yield, depending on the reagents and conditions used.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:
- A study on similar dimethylamino compounds indicated significant neuroprotective effects in animal models, suggesting a potential pathway for therapeutic development .
- Research into related alkaloids demonstrated antimicrobial properties against various bacterial strains, highlighting the importance of structural features in determining biological activity .
Q & A
Q. What are the structural and physicochemical properties of 3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride?
The compound is a dihydrochloride salt with the molecular formula C₈H₁₉Cl₂N₃O (synonym: Decarboxy carnosine HCl, CAS 57022-38-5). Key structural features include:
- A propanamide backbone with a 3-amino group.
- A dimethylaminoethyl side chain, enhancing solubility and reactivity.
- Two HCl molecules improving stability and crystallinity .
Physicochemical Data:
Q. What are the recommended synthesis protocols for this compound?
Synthesis typically involves:
- Route 1 : Reacting 2-chloroacetyl chloride with ethylenediamine derivatives under basic conditions (e.g., triethylamine in anhydrous THF) .
- Route 2 : Functionalizing imidazole-containing precursors via nucleophilic substitution, followed by HCl salt formation .
Optimization Tips: - Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Purify via recrystallization (ethanol/water) to achieve >95% purity .
Q. What safety precautions are critical during handling?
- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) .
- First Aid : Flush eyes/skin with water for 15 minutes if exposed. No acute toxicity reported, but chronic effects unstudied .
- Storage : Airtight container in a dark, cool environment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may arise from:
- Purity Variability : Impurities from synthesis (e.g., unreacted amines) can skew assays. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Assay Conditions : Adjust pH (6.5–7.4) to account for HCl salt dissociation. Use isothermal titration calorimetry (ITC) for binding affinity studies .
Case Study: Contradictory cytotoxicity data in cancer cell lines were resolved by standardizing cell culture media (pH 7.0) and compound pre-equilibration .
Q. What advanced analytical methods validate its structural integrity?
Q. How does the compound interact with biological targets, and what methods elucidate these mechanisms?
- Receptor Binding : The dimethylaminoethyl group may interact with G-protein-coupled receptors (GPCRs). Use surface plasmon resonance (SPR) to measure KD values .
- Enzyme Inhibition : Tested via fluorometric assays (e.g., trypsin inhibition at λex 380 nm, λem 460 nm) .
- Cellular Uptake : Tracked using fluorescent derivatives (e.g., FITC labeling) in live-cell imaging .
Methodological Challenges and Solutions
Q. How to optimize synthetic yield while minimizing byproducts?
- Byproduct Analysis : Common impurities include mono-HCl adducts (detectable via TLC, Rf 0.3 in EtOAc/MeOH 4:1).
- Process Optimization :
- Use excess HCl (2.2 eq) during salt formation to ensure complete conversion.
- Employ column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) for intermediate purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
